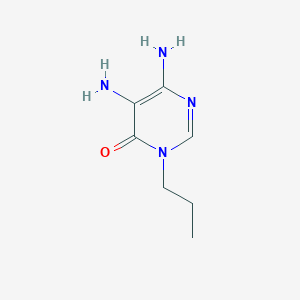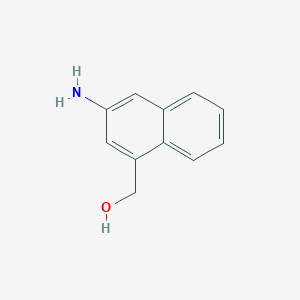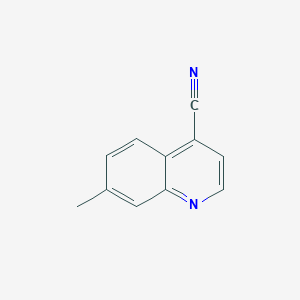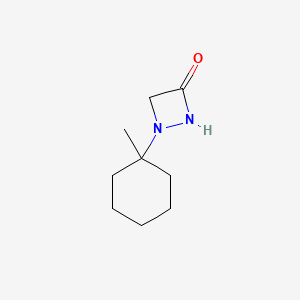![molecular formula C9H5N3O B11916038 [1,2]Oxazolo[4,3-F]quinoxaline CAS No. 27629-48-7](/img/structure/B11916038.png)
[1,2]Oxazolo[4,3-F]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazolo[4,3-f]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,3-f]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with isoxazole precursors under specific conditions. For example, the reaction of 2,3-diaminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base can yield Isoxazolo[4,3-f]quinoxaline .
Industrial Production Methods
Industrial production methods for Isoxazolo[4,3-f]quinoxaline are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. Transition-metal-free catalysis and green chemistry approaches are often employed to enhance sustainability and reduce environmental impact .
化学反应分析
Types of Reactions
Isoxazolo[4,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce aminoquinoxalines .
科学研究应用
Isoxazolo[4,3-f]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of Isoxazolo[4,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include modulation of signaling cascades and interference with cellular processes such as DNA replication and protein synthesis .
相似化合物的比较
Similar Compounds
Isoxazole: Known for its wide range of biological activities.
Quinoxaline: Noted for its antimicrobial and anticancer properties.
Thiazole: Another heterocyclic compound with significant medicinal applications
Uniqueness
Isoxazolo[4,3-f]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer a distinct set of chemical and biological properties. This dual nature allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
属性
CAS 编号 |
27629-48-7 |
|---|---|
分子式 |
C9H5N3O |
分子量 |
171.16 g/mol |
IUPAC 名称 |
[1,2]oxazolo[4,3-f]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H |
InChI 键 |
JWYUEPRVYWDZEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C3=CON=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
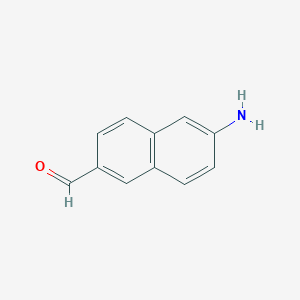
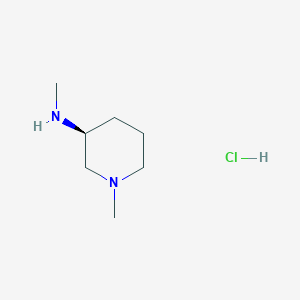
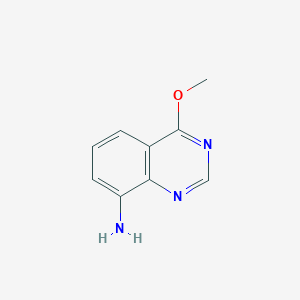
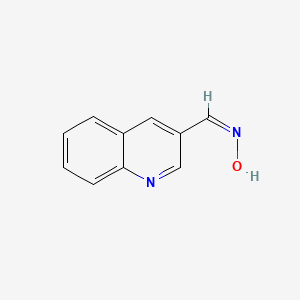
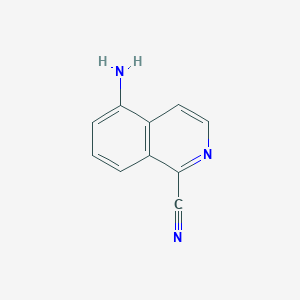
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
